2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid
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Overview
Description
2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid is a complex organic compound with the molecular formula C24H28N2O4. This compound is notable for its unique structure, which includes a cyclohexenyl group, an amino group, and a phenoxyanilino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexenyl ethylamine intermediate. This intermediate is then reacted with a butanoic acid derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under high pressure and temperature. The process is carefully monitored to ensure the purity and yield of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.
Scientific Research Applications
2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes, thereby modulating biochemical pathways involved in inflammation and pain. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase enzymes and other inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 2-{[2-Hydroxyethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 2-{[2-Methoxyethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid
Uniqueness
What sets 2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid apart from similar compounds is its unique cyclohexenyl group, which imparts distinct chemical properties. This structural feature influences its reactivity and interaction with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H28N2O4 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C24H28N2O4/c27-23(17-22(24(28)29)25-16-15-18-7-3-1-4-8-18)26-19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h2,5-7,9-14,22,25H,1,3-4,8,15-17H2,(H,26,27)(H,28,29) |
InChI Key |
INSQLYCAADIDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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